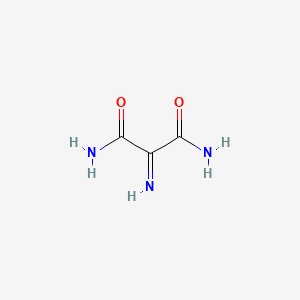2-Iminopropanediamide
CAS No.: 89033-02-3
Cat. No.: VC8006447
Molecular Formula: C3H5N3O2
Molecular Weight: 115.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89033-02-3 |
|---|---|
| Molecular Formula | C3H5N3O2 |
| Molecular Weight | 115.09 g/mol |
| IUPAC Name | 2-iminopropanediamide |
| Standard InChI | InChI=1S/C3H5N3O2/c4-1(2(5)7)3(6)8/h4H,(H2,5,7)(H2,6,8) |
| Standard InChI Key | DPRLQYSTPKQKRP-UHFFFAOYSA-N |
| SMILES | C(=N)(C(=O)N)C(=O)N |
| Canonical SMILES | C(=N)(C(=O)N)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Aminopropanediamide (C₃H₇N₃O₂) is a diamide derivative of malonic acid, featuring an amino group at the central carbon atom. Its IUPAC name, 2-aminopropane-1,3-diamide, reflects this structure, where two amide groups flank the amino-substituted carbon. The compound is alternatively termed aminomalonamide or 2-azanylpropanediamide in technical contexts .
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 62009-47-6 |
| EINECS Number | 263-370-4 |
| Molecular Formula | C₃H₇N₃O₂ |
| Molar Mass | 117.11 g/mol |
| InChI Key | InChI=1/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8) |
Structural Analysis
Physicochemical Properties
Thermal and Solubility Profiles
2-Aminopropanediamide exhibits moderate thermal stability, with a melting point of 180–185°C and a predicted boiling point of 410.1±40.0°C. Its limited solubility in polar aprotic solvents like DMSO and methanol (sparingly soluble) suggests strong intermolecular hydrogen bonding, which dominates its dissolution behavior.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Density | 1.399±0.06 g/cm³ |
| Melting Point | 180–185°C |
| Boiling Point | 410.1±40.0°C (predicted) |
| Flash Point | 201.8°C |
| Solubility | Sparingly in DMSO, methanol |
| Vapor Pressure | 6.19×10⁻⁷ mmHg (25°C) |
Synthesis and Manufacturing
Industrial-Scale Preparation
The primary synthesis route involves ammonolysis of 2-aminomalonic acid ethyl ester. A representative protocol from is outlined below:
Procedure:
-
Reactants: 17.5 g of 2-aminomalonic acid ethyl ester, 22 g of 50% ammonium chloride aqueous solution.
-
Conditions: Reflux at 100°C for 2 hours under inert atmosphere.
-
Workup: Filtration followed by drying at 60°C for 8 hours.
-
Yield: 10.2 g (87%) of pale yellow solid.
This one-step process highlights the compound’s accessibility from ethyl ester precursors, leveraging cost-effective ammonium salts as ammonia sources.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the ethoxy groups of the ester are displaced by ammonia-derived nucleophiles. The aqueous ammonium chloride facilitates proton transfer, stabilizing intermediates and driving the reaction to completion.
Applications in Pharmaceutical and Chemical Industries
Pharmaceutical Intermediate
2-Aminopropanediamide is a precursor to 2-aminomalononitrile and 2-methyl-5-carboxylic acid pyrazine, both of which are building blocks for antiviral and anticancer agents. For example, pyrazine derivatives are integral to drugs like pyrazinamide (antitubercular) and favipiravir (antiviral) .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Further exploration of 2-aminopropanediamide in multicomponent reactions (e.g., Ugi, Passerini) could yield novel heterocycles with bioactive properties. Additionally, its use in polymer synthesis—akin to nylon’s diamine-diacid chemistry—remains underexplored.
Mechanistic Studies
Advanced spectroscopic and computational analyses are needed to elucidate its solid-state packing and solution-phase behavior, which would inform purification strategies and formulation development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume